molecular formula C23H21N3O3 B4076839 N-(9-ethyl-9H-carbazol-3-yl)-2-(4-nitrophenyl)propanamide

N-(9-ethyl-9H-carbazol-3-yl)-2-(4-nitrophenyl)propanamide

Cat. No.: B4076839
M. Wt: 387.4 g/mol
InChI Key: PZULGLTVODYMMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9-ethyl-9H-carbazol-3-yl)-2-(4-nitrophenyl)propanamide, also known as ENPP, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicine, material science, and electronics. ENPP is a member of the carbazole family, which is a class of organic compounds known for their diverse biological and physical properties.

Mechanism of Action

The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2-(4-nitrophenyl)propanamide in cancer cells is not fully understood. However, it has been suggested that this compound may inhibit cancer cell growth by inducing apoptosis, a process of programmed cell death. This compound may also inhibit cancer cell proliferation by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further development. This compound has also been shown to exhibit good stability under various conditions, making it suitable for various applications.

Advantages and Limitations for Lab Experiments

The advantages of using N-(9-ethyl-9H-carbazol-3-yl)-2-(4-nitrophenyl)propanamide in lab experiments include its high yield, low toxicity, and excellent stability. However, the limitations of using this compound in lab experiments include its relatively high cost and limited availability.

Future Directions

There are several future directions for research on N-(9-ethyl-9H-carbazol-3-yl)-2-(4-nitrophenyl)propanamide. One area of research is the development of new synthetic methods for this compound that are more cost-effective and environmentally friendly. Another area of research is the investigation of this compound's potential applications in other fields, such as catalysis and optoelectronics. Additionally, further studies are needed to fully understand the mechanism of action of this compound in cancer cells and to develop new cancer therapies based on this compound.

Scientific Research Applications

N-(9-ethyl-9H-carbazol-3-yl)-2-(4-nitrophenyl)propanamide has been extensively studied for its potential applications in various fields, including material science, electronics, and medicine. In material science, this compound has been shown to exhibit excellent photophysical properties, making it a promising candidate for the development of organic light-emitting diodes (OLEDs) and organic solar cells.
In electronics, this compound has been investigated for its potential use as a hole-transporting material in organic field-effect transistors (OFETs). This compound has been shown to exhibit high hole mobility and stability, making it a promising candidate for the development of high-performance OFETs.
In medicine, this compound has been studied for its potential anticancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.

Properties

IUPAC Name

N-(9-ethylcarbazol-3-yl)-2-(4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-3-25-21-7-5-4-6-19(21)20-14-17(10-13-22(20)25)24-23(27)15(2)16-8-11-18(12-9-16)26(28)29/h4-15H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZULGLTVODYMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C(C)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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